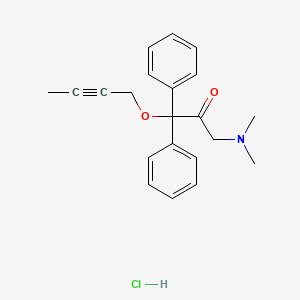
Gymnemic acid XIII
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gymnemic acid XIII is a triterpenoid saponin glycoside derived from the leaves of the medicinal plant Gymnema sylvestre, which belongs to the family Asclepiadaceae . This compound is known for its various medicinal properties, including antidiabetic, lipid-lowering, antimicrobial, and antioxidative activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gymnemic acid XIII is typically extracted from the leaves of Gymnema sylvestre using solvent extraction methods. The extraction process involves the use of ethanol at varying concentrations and temperatures to maximize the yield of gymnemic acid . For instance, a concentration of 50% ethanol at 70°C for 2 hours has been found to be optimal for extracting gymnemic acid from dried leaves .
Industrial Production Methods
Industrial production of this compound involves biotechnological approaches, including the establishment of cell and organ cultures from Gymnema sylvestre . These cultures are treated with various elicitors to enhance the production of gymnemic acid. The use of bioreactors for large-scale production is also being explored to meet the growing demand for this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Gymnemic acid XIII undergoes various chemical reactions, including glycosylation, oxidation, and hydroxylation . These reactions are facilitated by enzymes such as glycosyltransferases and cytochrome P450-dependent monooxygenases .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include glycosyltransferases for glycosylation and cytochrome P450 enzymes for oxidation and hydroxylation . The reaction conditions typically involve specific pH levels and temperatures that are conducive to the activity of these enzymes.
Major Products Formed
The major products formed from the reactions of this compound include various glycosides and oxidized derivatives, which contribute to its diverse biological activities .
Applications De Recherche Scientifique
Gymnemic acid XIII has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying triterpenoid saponin glycosides and their chemical properties.
Biology: It is studied for its role in inhibiting protein biosynthesis by interacting with ribosome machinery.
Medicine: This compound is primarily used in the management of diabetes mellitus due to its ability to stimulate pancreatic β-cells and inhibit α-glucosidase enzyme.
Industry: The compound is used in the development of natural antidiabetic drugs and nutraceuticals.
Mécanisme D'action
Gymnemic acid XIII exerts its effects through multiple mechanisms:
Inhibition of Sweetness: It interacts with taste receptors on the tongue, blocking the ability to taste sweetness.
Stimulation of Insulin Secretion: It stimulates the release of insulin from pancreatic cells, promoting glucose uptake by cells and reducing blood sugar levels.
Inhibition of α-Glucosidase: It inhibits the α-glucosidase enzyme, reducing the breakdown of carbohydrates into glucose and thereby lowering blood sugar levels.
Comparaison Avec Des Composés Similaires
Gymnemic acid XIII is unique among triterpenoid saponin glycosides due to its specific molecular structure and biological activities. Similar compounds include:
Hodulcine: A dammarane-type triterpene glycoside from the leaves of Hovenia dulcis.
Lactisole: Sodium 2-(4-methoxyphenoxy)propanoate.
Ziziphin: A triterpene glycoside with the molecular formula C51H80O18.
These compounds share some structural similarities with this compound but differ in their specific biological activities and applications.
Propriétés
Numéro CAS |
155023-61-3 |
|---|---|
Formule moléculaire |
C41H66O13 |
Poids moléculaire |
767.0 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-8a-[[(2S)-2-methylbutanoyl]oxymethyl]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C41H66O13/c1-9-20(2)34(51)52-19-41-22(16-36(3,4)31(47)32(41)48)21-10-11-24-37(5)14-13-26(53-35-29(46)27(44)28(45)30(54-35)33(49)50)38(6,18-42)23(37)12-15-39(24,7)40(21,8)17-25(41)43/h10,20,22-32,35,42-48H,9,11-19H2,1-8H3,(H,49,50)/t20-,22-,23+,24+,25-,26-,27-,28-,29+,30-,31-,32-,35+,37-,38-,39+,40+,41-/m0/s1 |
Clé InChI |
DAEICXOPEYOMGC-DDRSIQBQSA-N |
SMILES isomérique |
CC[C@H](C)C(=O)OC[C@@]12[C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)C)[C@@H]1CC([C@H]([C@@H]2O)O)(C)C)C)O |
SMILES canonique |
CCC(C)C(=O)OCC12C(CC(C(C1O)O)(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















